Cas no 1551200-32-8 (5-Ethynyl-2-methyl-2H-indazole)

5-Ethynyl-2-methyl-2H-indazole 化学的及び物理的性質
名前と識別子
-
- EN300-39868126
- 1551200-32-8
- CS-0530261
- SCHEMBL24463559
- 5-Ethynyl-2-methyl-2H-indazole
-
- インチ: 1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-12(2)11-10/h1,4-7H,2H3
- InChIKey: LJFSDYZSKNONRF-UHFFFAOYSA-N
- SMILES: N1(C)C=C2C=C(C#C)C=CC2=N1
計算された属性
- 精确分子量: 156.068748264g/mol
- 同位素质量: 156.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 17.8Ų
5-Ethynyl-2-methyl-2H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39868126-10.0g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 10g |
$3007.0 | 2023-05-26 | |
Enamine | EN300-39868126-1.0g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 1g |
$699.0 | 2023-05-26 | |
Enamine | EN300-39868126-0.25g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 0.25g |
$347.0 | 2023-05-26 | |
Aaron | AR028D2C-500mg |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 500mg |
$976.00 | 2025-02-16 | |
1PlusChem | 1P028CU0-5g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 5g |
$3234.00 | 2024-06-20 | |
1PlusChem | 1P028CU0-2.5g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 2.5g |
$2207.00 | 2024-06-20 | |
1PlusChem | 1P028CU0-500mg |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 500mg |
$916.00 | 2024-06-20 | |
Enamine | EN300-39868126-5.0g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 5g |
$2028.0 | 2023-05-26 | |
1PlusChem | 1P028CU0-10g |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 10g |
$4768.00 | 2024-06-20 | |
1PlusChem | 1P028CU0-100mg |
5-ethynyl-2-methyl-2H-indazole |
1551200-32-8 | 95% | 100mg |
$441.00 | 2024-06-20 |
5-Ethynyl-2-methyl-2H-indazole 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
5-Ethynyl-2-methyl-2H-indazoleに関する追加情報
5-Ethynyl-2-methyl-2H-indazole (CAS No. 1551200-32-8): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 5-Ethynyl-2-methyl-2H-indazole (CAS No. 1551200-32-8) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its indazole core and ethynyl functional group, is widely studied for its potential applications in medicinal chemistry and material science. Researchers are particularly intrigued by its unique structural features, which make it a valuable building block for the synthesis of more complex molecules.
The compound's molecular formula and structural specificity have positioned it as a key intermediate in the development of novel therapeutics. Recent studies highlight its role in targeting specific biological pathways, making it a focal point in drug discovery. With the growing demand for small-molecule inhibitors and kinase modulators, 5-Ethynyl-2-methyl-2H-indazole has garnered attention for its potential to address unmet medical needs.
One of the most frequently searched questions in scientific databases is: "What are the synthetic routes for 5-Ethynyl-2-methyl-2H-indazole?" The compound can be synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling to introduce the ethynyl group. Its crystallographic data and spectroscopic properties (such as NMR and MS) are well-documented, aiding researchers in quality control and characterization.
Beyond pharmaceuticals, 5-Ethynyl-2-methyl-2H-indazole is explored in materials science for its potential in click chemistry applications. The alkyne moiety enables efficient conjugation with azides, making it useful for bioconjugation and polymer functionalization. This aligns with the rising trend of bioorthogonal chemistry, a hot topic in nanotechnology and drug delivery systems.
Another trending query is: "How stable is 5-Ethynyl-2-methyl-2H-indazole under different conditions?" Stability studies indicate that the compound should be stored in a cool, dry environment to prevent degradation. Its solubility profile (e.g., in DMSO or methanol) is critical for experimental design, especially in high-throughput screening.
From a commercial perspective, the demand for high-purity 5-Ethynyl-2-methyl-2H-indazole is increasing, driven by academic and industrial R&D. Suppliers often provide certificates of analysis (CoA) to ensure compliance with research standards. The compound's cost-effectiveness and scalability further enhance its appeal for large-scale applications.
In summary, 5-Ethynyl-2-methyl-2H-indazole (CAS No. 1551200-32-8) represents a versatile tool in modern chemistry. Its applications span from drug discovery to advanced material engineering, reflecting its broad utility. As research progresses, this compound is likely to remain a subject of intense study, answering key questions in both fundamental and applied sciences.
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